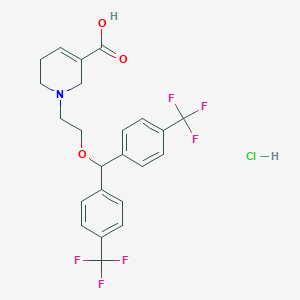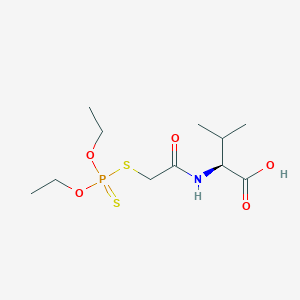
N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine, also known as DPT-A-Val, is a peptide-based compound that has gained significant attention in the field of medicinal chemistry. It is a phosphonate-containing derivative of L-valine that has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine involves the inhibition of the enzyme glutathione S-transferase (GST). GST is responsible for detoxifying harmful compounds in the body, including carcinogens. By inhibiting GST, N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine increases the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine has been found to have a low toxicity profile in vitro and in vivo. It has also been shown to have a high selectivity towards cancer cells, sparing normal cells. In addition to its anticancer properties, N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine has been found to have anti-inflammatory effects and has been shown to reduce the levels of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine in lab experiments is its high selectivity towards cancer cells. This allows for more accurate testing of anticancer drugs without harming normal cells. However, one limitation is the need for further testing to determine the optimal dosage and treatment regimen for N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine.
Direcciones Futuras
For N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine research include investigating its potential use in combination with other anticancer drugs and exploring its mechanism of action in more detail. Additionally, further testing is needed to determine the optimal dosage and treatment regimen for N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine in humans. Overall, N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine shows great promise as a potential anticancer drug and warrants further investigation.
Métodos De Síntesis
The synthesis of N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine involves the reaction of diethyl phosphorochloridothioate with L-valine in the presence of triethylamine. The resulting product is then treated with acetic anhydride to form N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine. The purity of the compound can be increased through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine has been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new anticancer drugs.
Propiedades
Número CAS |
19683-83-1 |
|---|---|
Fórmula molecular |
C11H22NO5PS2 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(2S)-2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H22NO5PS2/c1-5-16-18(19,17-6-2)20-7-9(13)12-10(8(3)4)11(14)15/h8,10H,5-7H2,1-4H3,(H,12,13)(H,14,15)/t10-/m0/s1 |
Clave InChI |
BAKCYWKIVVXZNA-JTQLQIEISA-N |
SMILES isomérico |
CCOP(=S)(OCC)SCC(=O)N[C@@H](C(C)C)C(=O)O |
SMILES |
CCOP(=S)(OCC)SCC(=O)NC(C(C)C)C(=O)O |
SMILES canónico |
CCOP(=S)(OCC)SCC(=O)NC(C(C)C)C(=O)O |
Sinónimos |
N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



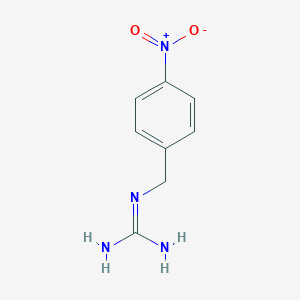
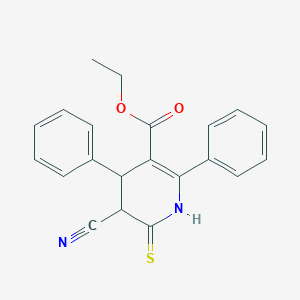
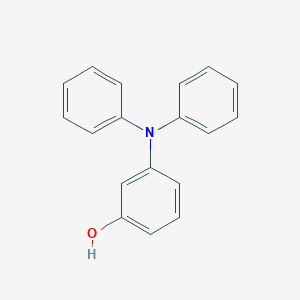
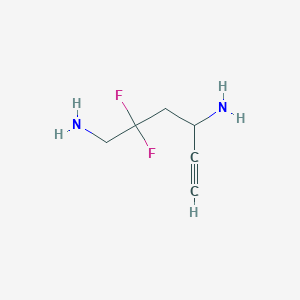
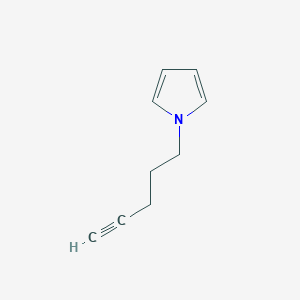
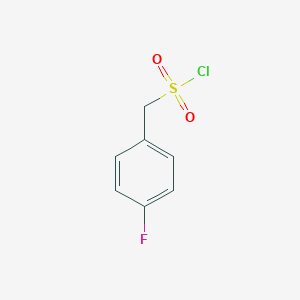
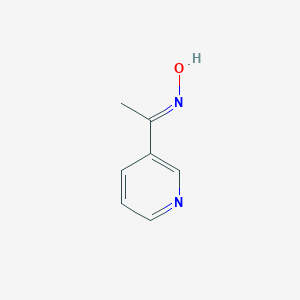

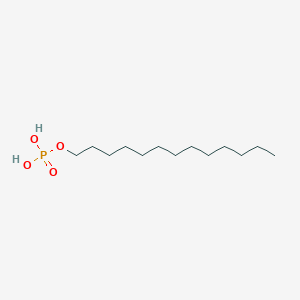
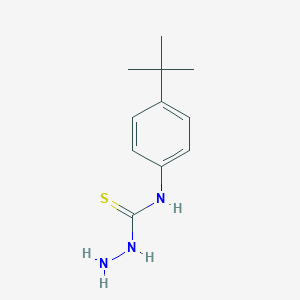
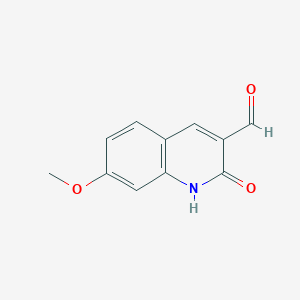
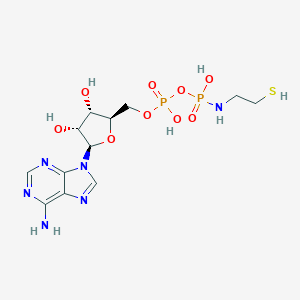
![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)
